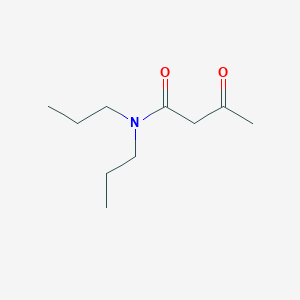

3-Oxo-n,n-dipropylbutanamide

Description

Significance of β-Keto Amides in Contemporary Organic Synthesis and Chemical Biology

β-Keto amides are highly valued building blocks in modern organic synthesis due to the presence of multiple reactive sites within their structure. This functionality allows them to participate in a variety of chemical transformations, making them indispensable precursors for the synthesis of numerous organic compounds. Their utility is particularly pronounced in the construction of heterocyclic compounds, which are core scaffolds in many pharmaceuticals and agrochemicals. conicet.gov.arcore.ac.uk The strategic placement of a ketone and an amide group allows for a range of reactions, including cyclizations, condensations, and multicomponent reactions. researchgate.netbeilstein-journals.org

In the realm of chemical biology, β-keto amides and their derivatives have been instrumental. For instance, derivatives of N,N-dipropylbutanamide have been utilized as substrates in enzymatic reactions to probe the substrate specificity of enzymes like N-acetylneuraminic acid lyase (NAL). rsc.orgnih.govnih.govresearchgate.net These studies are crucial for understanding enzyme mechanisms and for the engineered synthesis of sialic acid analogs and other biologically important molecules. nih.govnih.gov The ability to modify the β-keto amide structure allows for the systematic investigation of enzyme-substrate interactions, contributing significantly to the fields of protein engineering and biocatalysis. nih.govnih.gov

Structural Classification and Nomenclature within the β-Keto Amide Family

β-Keto amides are a class of organic compounds that contain a ketone functional group at the carbon atom beta to the carbonyl group of an amide. The general structure can be represented as R¹-C(=O)-CH(R²)-C(=O)-NR³R⁴. The nomenclature of these compounds follows the systematic rules of IUPAC. For the specific compound of interest, "3-Oxo-N,N-dipropylbutanamide," the name is derived as follows: "butanamide" indicates a four-carbon chain with an amide functional group. The "3-oxo" prefix specifies a ketone group on the third carbon atom (counting the amide carbonyl carbon as position 1). Finally, "N,N-dipropyl" indicates that two propyl groups are attached to the nitrogen atom of the amide.

A key structural feature of β-keto amides is their existence in a tautomeric equilibrium between the keto and enol forms. conicet.gov.arcore.ac.ukresearchgate.netscispace.com The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the temperature. conicet.gov.arcore.ac.uk This tautomerism is a critical aspect of their reactivity, as the keto and enol forms can exhibit different chemical behaviors. researchgate.net

Table 1: Structural Features of β-Keto Amides

| Feature | Description |

|---|---|

| Core Structure | Contains a ketone group at the β-position relative to an amide carbonyl. |

| Tautomerism | Exists as an equilibrium mixture of keto and enol tautomers. conicet.gov.arcore.ac.ukresearchgate.netscispace.com |

| Reactivity | The presence of multiple functional groups allows for a wide range of chemical transformations. |

| Hydrogen Bonding | The enol form is stabilized by intramolecular hydrogen bonding. core.ac.uk |

Historical Context of this compound in Academic Research

While the broader class of β-keto amides has been a subject of extensive study for many years, the specific historical context of this compound is less documented in early academic literature. Much of the academic research has focused on N-aryl or other substituted acetoacetamides. beilstein-journals.orgresearchgate.net

However, a synthetic method for this compound has been described in a patent. The synthesis involves the reaction of diketene (B1670635) with N,N-di-n-propylamine. google.com In this procedure, N,N-di-n-propylamine is added to a solution of diketene in methanol (B129727) at 0°C. The reaction proceeds for several hours, and after workup and purification by column chromatography, this compound is obtained as a slightly yellow oil. google.com

In more recent academic research, derivatives of N,N-dipropylbutanamide have gained attention as substrates in enzymatic studies. Specifically, hydroxylated analogs such as (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide (DHOB) have been used to investigate the substrate specificity and catalytic mechanism of enzymes like N-acetylneuraminic acid lyase. rsc.orgnih.govnih.govresearchgate.netacs.org These studies highlight the utility of the N,N-dipropylbutanamide scaffold in designing molecular probes for biochemical investigations.

Table 2: Synthesis of this compound

| Reactants | Reagents/Solvents | Conditions | Product |

|---|

Properties

CAS No. |

25233-44-7 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-oxo-N,N-dipropylbutanamide |

InChI |

InChI=1S/C10H19NO2/c1-4-6-11(7-5-2)10(13)8-9(3)12/h4-8H2,1-3H3 |

InChI Key |

MDGLAZHWDSJEJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxo N,n Dipropylbutanamide and Analogous β Keto Amides

Established Organic Synthetic Pathways to β-Keto Amides

The construction of the β-keto amide moiety requires the precise formation of a C-N bond adjacent to a carbonyl group, a transformation that can be accomplished through various modern synthetic methods.

Transition-Metal-Catalyzed Approaches to β-Keto Amides

Transition-metal catalysis offers powerful and efficient routes for the synthesis of complex molecules from simple, readily available starting materials. nih.gov Palladium and copper catalysts, in particular, have been instrumental in developing methods for C-N bond formation.

A notable advancement in the synthesis of β-keto amides is the palladium-catalyzed amidation of 1,3-diketones. rsc.org This method provides a step-economical approach, producing β-keto amides from accessible starting materials under mild conditions that are free of ligands, oxidants, and bases. rsc.org The reaction proceeds using carbon monoxide (CO) and organic azides, with the mechanism involving an in situ generated isocyanate intermediate. rsc.org

In a typical procedure, a 1,3-diketone is reacted with an organic azide (B81097) in the presence of a palladium catalyst and a CO atmosphere. This process leads to the formation of a tri-carbonyl intermediate, which, upon hydrolysis, undergoes C-C bond cleavage to yield the desired α-substituted β-keto amide. researchgate.net While this method is effective for a range of substrates, it is noted that it may not be suitable for producing α-unsubstituted β-keto amides. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of β-Keto Amides from 1,3-Diketones

| 1,3-Diketone Substrate | Azide Substrate | Product | Yield |

| 1-Phenyl-1,3-butanedione | Benzyl azide | N-benzyl-2-benzoylpropanamide | 82% |

| 1,3-Diphenyl-1,3-propanedione | Benzyl azide | N-benzyl-2-benzoyl-2-phenylacetamide | 91% |

| 2,4-Pentanedione | Benzyl azide | N-benzyl-2-acetylpropanamide | 75% |

| 1-(4-Methoxyphenyl)-1,3-butanedione | Benzyl azide | N-benzyl-2-(4-methoxybenzoyl)propanamide | 80% |

This table summarizes findings from studies on the palladium-catalyzed amidation of various 1,3-diketones. rsc.org

While not a direct synthesis of β-keto amides, copper-catalyzed C(sp³)-H amidination to form 2-oxo-acetamidines is a relevant C-N bond-forming strategy. rsc.org This reaction demonstrates the functionalization of a C(sp³)-H bond alpha to a ketone, a key position for forming β-keto structures. The process involves reacting a methyl ketone with an aromatic amine and using dimethylformamide (DMF) as a nitrogen source, catalyzed by copper. rsc.org This method efficiently constructs acyclic amidines through the amidination of three C(sp³)–H bonds. rsc.org

The reaction provides a pathway to 2-oxo-acetamidines in yields ranging from 47% to 92%. rsc.org The relevance to β-keto amide synthesis lies in the strategic activation and functionalization of the α-carbon of a ketone, a fundamental step that could be adapted in conceptual synthetic design.

Organocatalytic Protocols for β-Oxo Amide Synthesis

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis.

A simple and cost-effective protocol for the synthesis of β-oxo amides utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a mediator. researchgate.net This method involves the reaction of amines with β-keto esters. HFIP is a polar, highly ionizing, and strong hydrogen-bond-donating solvent that facilitates the reaction. researchgate.netmdpi.comresearchgate.net The reaction conditions are highly efficient for the cleavage of the C-O bond of the ester and the subsequent formation of the amide C-N bond, resulting in excellent yields and selectivity. researchgate.net

This HFIP-mediated strategy is compatible with a broad range of functional groups on both the amine and the β-keto ester substrates. researchgate.net The resulting β-oxo amides are themselves valuable synthetic intermediates that can be further transformed into other useful structures, such as 2-quinolinones. researchgate.netresearchgate.net

Table 2: HFIP-Mediated Synthesis of β-Oxo Amides

| β-Keto Ester | Amine | Product | Yield |

| Ethyl acetoacetate | Aniline (B41778) | 3-Oxo-N-phenylbutanamide | 95% |

| Ethyl acetoacetate | Benzylamine | N-Benzyl-3-oxobutanamide | 96% |

| Ethyl benzoylacetate | Aniline | 3-Oxo-N,3-diphenylpropanamide | 94% |

| Ethyl acetoacetate | Propylamine | 3-Oxo-N-propylbutanamide | 92% |

This table showcases the efficiency of the HFIP-mediated synthesis of β-oxo amides from various β-keto esters and amines. researchgate.net

Aminoacylation and Domino Fragmentation Reactions for β-Keto Amides

A sophisticated approach for synthesizing functionalized β-keto amides involves an aminoacylation followed by a domino fragmentation sequence. nih.govnih.gov This strategy utilizes ethylenediamine-derived β-enamino amides as equivalents of amide enolate synthons. nih.govbeilstein-journals.org

The process begins with the C-acylation of the β-enamino amide with an N-protected amino acid. nih.gov The resulting intermediate then undergoes a domino fragmentation reaction, which is triggered by the removal of a protecting group. nih.govbeilstein-journals.org This fragmentation leads to the formation of functionalized β-keto amides that bear a protected amino group in their side chain. nih.gov This method is particularly useful for creating β-keto amides with complex side chains derived from amino acids. However, the reaction can sometimes be limited by a competing cyclization reaction that forms pyrrolin-4-ones. beilstein-journals.org

Table 3: Synthesis of Functionalized β-Keto Amides via Aminoacylation/Domino Fragmentation

| N-Boc-Amino Acid | β-Enamino Amide | Final Product (after deprotection/fragmentation) | Yield |

| N-Boc-phenylalanine | N,N-Dipropyl-3-(2-((tert-butoxycarbonyl)amino)ethylamino)but-2-enamide | N-(1-Oxo-3-phenyl-2-propanyl)-N,N-dipropyl-β-alaninamide | 56% |

| N-Boc-valine | N,N-Dipropyl-3-(2-((tert-butoxycarbonyl)amino)ethylamino)but-2-enamide | N-(3-Methyl-1-oxo-2-butanyl)-N,N-dipropyl-β-alaninamide | 62% |

| N-Boc-glycine | N,N-Dipropyl-3-(2-((tert-butoxycarbonyl)amino)ethylamino)but-2-enamide | N-(2-Oxoethyl)-N,N-dipropyl-β-alaninamide | 71% |

Data synthesized from the described methodology for producing functionalized β-keto amides. nih.govbeilstein-journals.org

Chemoenzymatic Synthesis of 3-Oxo-N,N-dipropylbutanamide and its Derivatives

The intersection of chemical and enzymatic synthesis has opened new avenues for the production of complex molecules with high selectivity and efficiency. whiterose.ac.uk In the context of β-keto amides, chemoenzymatic approaches often leverage the stereocontrol offered by enzymes to perform key bond-forming reactions. nih.gov

N-Acetylneuraminic Acid Lyase (NAL) Variants in Carbon-Carbon Bond Formation

N-Acetylneuraminic acid lyase (NAL) is a class I aldolase (B8822740) that naturally catalyzes the reversible aldol (B89426) condensation of pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc) to form N-acetylneuraminic acid (Neu5Ac), also known as sialic acid. acs.orgpnas.org The mechanism involves the formation of a Schiff base intermediate between pyruvate and a lysine (B10760008) residue in the enzyme's active site. acs.org The broad substrate specificity of NAL has been exploited for the synthesis of various sialic acid analogues. nih.govresearchgate.net

However, the wild-type enzyme's activity towards certain unnatural substrates, such as precursors to this compound, can be low. nih.govoup.com To overcome this limitation, protein engineering techniques, particularly directed evolution and site-directed mutagenesis, have been employed to create NAL variants with enhanced catalytic efficiency and altered substrate specificity. nih.govwhiterose.ac.uk A key breakthrough was the identification of the E192N variant of Escherichia coli NAL. This single mutation, replacing glutamic acid at position 192 with asparagine, resulted in a significant improvement in catalytic activity towards dipropylamide analogues of sialic acid. nih.govoup.com Specifically, the E192N variant exhibited a 49-fold increase in catalytic efficiency (kcat/KM) for a dipropylamide substrate compared to the wild-type enzyme, along with a 690-fold switch in specificity from sialic acid to the target analogue. nih.govresearchgate.netoup.com This modification provides a robust enzymatic scaffold for the synthesis of sialic acid mimetics, including those with a dipropylamide functional group. nih.govoup.com The rationale for this engineering approach was to create enzymes capable of condensing pyruvate with aldehydes like (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutyramide to yield precursors of potent sialidase inhibitors. oup.comnih.gov

Further research has explored the introduction of non-canonical amino acids into the NAL active site to further modulate its activity. pnas.orgwhiterose.ac.uk For instance, incorporating a 2,3-dihydroxypropyl cysteine at position 190 in Staphylococcus aureus NAL led to a modified enzyme with significantly increased activity for the aldol reaction between pyruvate and erythrose. pnas.orgwhiterose.ac.uk

| NAL Variant | Mutation(s) | Target Reaction Improvement | Reference |

| E192N | Glutamic Acid to Asparagine at position 192 | 49-fold increase in catalytic efficiency for dipropylamide analogue | nih.govoup.com |

| Phe190Dpc | Phenylalanine to 2,3-dihydroxypropyl cysteine at position 190 | Increased activity for aldol reaction of pyruvate and erythrose | pnas.orgwhiterose.ac.uk |

Stereoselective Control in Enzyme-Catalyzed Aldol Reactions

A significant challenge in aldol reactions is the control of stereochemistry at the newly formed stereocenters. nih.govresearchgate.net While enzymes offer inherent stereoselectivity, the facial selectivity of wild-type NAL in carbon-carbon bond formation can be poor for certain unnatural substrates. nih.gov For example, the condensation of pyruvate with (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutyramide catalyzed by wild-type NAL yields a mixture of diastereomeric products in a roughly 3:1 ratio under both kinetic and thermodynamic control. nih.gov

To address this, directed evolution has been used to engineer a pair of stereochemically complementary NAL variants, starting from the efficient E192N mutant. nih.gov Through error-prone PCR and structure-guided mutagenesis, two new variants were developed:

E192N/T167G : This variant is highly selective for the synthesis of the 4S-configured product.

E192N/T167V/S208V : This variant is highly selective for the synthesis of the 4R-configured product.

These complementary biocatalysts allow for the highly diastereoselective synthesis (>98:<2) of both the 4S- and 4R-configured products from the same starting materials under kinetic control, a feat not achievable with the wild-type enzyme. nih.gov This demonstrates the power of enzyme engineering to overcome limitations in stereoselectivity and provide access to specific stereoisomers of complex molecules like derivatives of this compound. nih.gov

The development of other aldolases, such as the trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), has also shown promise for the stereoselective synthesis of chiral 4-hydroxy-2-oxo acids, which are precursors to various functionalized amino acids. nih.gov

| Enzyme/Variant | Aldehyde Substrate | Product Diastereoselectivity | Reference |

| Wild-type NAL | (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutyramide | ~3:1 mixture of diastereomers | nih.gov |

| E192N/T167G | (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutyramide | >98:<2 (4S-configured product) | nih.gov |

| E192N/T167V/S208V | (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutyramide | >98:<2 (4R-configured product) | nih.gov |

Emerging Methodologies for β-Keto Amide Construction

Beyond chemoenzymatic synthesis, several novel chemical strategies for the construction of β-keto amides have recently emerged. These methods aim to improve efficiency, expand substrate scope, and operate under mild conditions.

One such approach involves the domino fragmentation of β-enamino amides. nih.gov In this method, ethylenediamine-derived β-enamino amides, acting as synthetic equivalents of primary or secondary amide enolates, are acylated with activated amino acids. Subsequent treatment with trifluoroacetic acid (TFA) initiates a domino fragmentation reaction to yield N-protected γ-amino-β-ketoamides. nih.gov While this method is effective, it can be accompanied by the formation of pyrrolin-4-one side products, particularly when the amino acid side chain is hydrogen. nih.gov

Another innovative strategy is the asymmetric synthesis of β-ketoamides via a nih.govnih.gov-sigmatropic sulfonium (B1226848) rearrangement. nih.gov This method utilizes the reaction of an achiral amide with an enantioenriched sulfinimine under electrophilic amide activation conditions. The process demonstrates good chirality transfer and high functional group tolerance, providing direct access to enantioenriched β-ketoamides. nih.gov This approach is significant as it addresses the challenge of racemization that can occur in α-substituted 1,3-dicarbonyl compounds via keto-enol tautomerization. nih.gov

Recent advancements also include the development of novel C-C bond activation strategies. For instance, a Brønsted acid-catalyzed α-alkylation of ketones has been reported where a 1,3-dicarbonyl group acts as a leaving group. mdpi.com Although not directly a β-keto amide synthesis, the principles of C-C bond cleavage and formation are relevant to the construction of such scaffolds. Similarly, amidation of β-keto sulfonyl fluorides via C-C bond cleavage in the presence of N-bromosuccinimide (NBS) represents a new protocol for amide bond formation, yielding a variety of amides. researchgate.net

Furthermore, β-keto amides themselves are used as versatile building blocks for the synthesis of complex heterocyclic structures like 2-pyridones and 4-quinolones through various cyclization and domino reactions, highlighting their importance in synthetic chemistry. rsc.orgbeilstein-journals.org

| Emerging Methodology | Key Transformation | Precursors | Products | Reference |

| Domino Fragmentation | Acylation followed by acid-mediated fragmentation | β-enamino amides, activated amino acids | N-protected γ-amino-β-ketoamides | nih.gov |

| Sulfonium Rearrangement | nih.govnih.gov-sigmatropic rearrangement | Achiral amides, enantioenriched sulfinimines | Enantioenriched β-ketoamides | nih.gov |

| Amidation via C-C Cleavage | NBS-mediated amidation | β-keto sulfonyl fluorides, amines | Diverse amides | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 3 Oxo N,n Dipropylbutanamide

Analysis of Electrophilic and Nucleophilic Sites within β-Keto Amide Systems

β-Keto amides, including 3-Oxo-N,N-dipropylbutanamide, are characterized by a unique arrangement of functional groups that bestows upon them multiple reactive sites. researchgate.netresearchgate.net This structural complexity allows them to act as versatile building blocks in organic synthesis. researchgate.net The primary electrophilic sites are the carbonyl carbons of the ketone and amide groups. The ketone carbonyl at C3 is generally more reactive towards nucleophiles than the amide carbonyl. researchgate.net

The nucleophilic character of β-keto amides is multifaceted. The nitrogen and sulfur atoms in related β-ketothioamides can act as nucleophilic centers. chim.it The α-carbon (C2), located between the two carbonyl groups, is activated and can be deprotonated to form a stable enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comacs.org The stability of this enolate is due to the delocalization of the negative charge onto the adjacent oxygen atoms of both the ketone and amide functionalities. masterorganicchemistry.com

The reactivity of these sites can be summarized as follows:

Electrophilic Centers:

C3 (ketone carbonyl carbon): Highly susceptible to nucleophilic attack.

C1 (amide carbonyl carbon): Less reactive than the ketone carbonyl but still an electrophilic site.

Nucleophilic Centers:

α-carbon (C2): Forms a nucleophilic enolate upon deprotonation. masterorganicchemistry.com

Amide Nitrogen: Can exhibit nucleophilicity.

Carbonyl Oxygens: Can act as nucleophiles or hydrogen bond acceptors.

The juxtaposition of these electrophilic and nucleophilic centers within the same molecule makes β-keto amides like this compound valuable intermediates for constructing complex heterocyclic compounds. researchgate.netresearchgate.net

Tautomerism and Isomerization Phenomena in β-Keto Amides

Tautomerism is a critical aspect governing the structure and reactivity of β-keto amides. conicet.gov.arcore.ac.uk Unlike simple ketones, which exist predominantly in the keto form, β-keto amides can establish a significant equilibrium with their enol tautomers. fiveable.me

For β-keto amides, the primary tautomeric equilibrium is between the ketoamide and the Z-enolamide forms. conicet.gov.arcore.ac.uk The amide-imidol tautomerism is generally less significant. conicet.gov.arcore.ac.ukresearchgate.net The position of this equilibrium is influenced by several factors, including substituents, solvent, and temperature. conicet.gov.arresearchgate.net

The enol form is stabilized by several factors:

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group, which provides resonance stabilization. conicet.gov.ar

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the amide carbonyl oxygen, creating a stable six-membered ring-like structure. conicet.gov.arcore.ac.uk

Solvent Effects: Non-protic solvents tend to favor the enol tautomer. conicet.gov.arresearchgate.net In contrast, polar protic solvents can disrupt the internal hydrogen bond, potentially stabilizing the keto form. fiveable.me

Substituent Effects: Electron-withdrawing groups on the β-keto amide scaffold can strengthen the intramolecular hydrogen bond in the enol form, shifting the equilibrium towards the enol. researchgate.netmdpi.com Conversely, electron-donating groups may weaken this bond, favoring the keto tautomer. mdpi.com

Studies using NMR spectroscopy have been instrumental in quantifying the populations of keto and enol forms in solution under various conditions. conicet.gov.arcore.ac.ukresearchgate.net For instance, the chemical shift of the enolic hydroxyl proton often appears at a high value (e.g., ~15 ppm), indicative of a strong intramolecular hydrogen bond. conicet.gov.ar

Table 1: Factors Influencing Keto-Enol Equilibrium in β-Keto Amides

| Factor | Effect on Equilibrium | Rationale | Citation |

|---|---|---|---|

| Solvent | Non-protic solvents (e.g., CDCl₃) favor the enol form. | Stabilization of the intramolecular hydrogen bond in the enol. | conicet.gov.arresearchgate.net |

| Polar protic solvents (e.g., DMSO) can favor the keto form. | Disruption of the internal hydrogen bond and stabilization of the keto form via intermolecular hydrogen bonds. | conicet.gov.arfiveable.me | |

| Substituents | Electron-withdrawing groups increase enol content. | Strengthens the intramolecular hydrogen bond of the enol tautomer. | researchgate.netmdpi.com |

| Electron-donating groups decrease enol content. | Weakens the intramolecular hydrogen bond of the enol tautomer. | mdpi.com | |

| Temperature | Increasing temperature can favor the enol form. | The enolization process can be endothermic in some systems. | researchgate.net |

Intramolecular hydrogen bonding is a dominant factor controlling the structure and tautomeric equilibrium in β-keto amides. conicet.gov.arcore.ac.uk Both the ketoamide and the Z-enolamide, the two most prevalent tautomers in solution, are stabilized by internal hydrogen bonds. conicet.gov.arcore.ac.ukresearchgate.net

In the Z-enolamide form, a strong hydrogen bond exists between the hydroxyl proton of the enol and the carbonyl oxygen of the amide group. core.ac.uk This interaction is a primary reason for the significant population of the enol tautomer in many β-keto amide systems. conicet.gov.ar

The ketoamide form can also be stabilized by an intramolecular hydrogen bond, typically between the N-H proton of the amide and the C3-ketone's oxygen atom. researchgate.net This interaction contributes to the planarity and conformational preference of the molecule. researchgate.net The presence of these stabilizing hydrogen bonds in both major tautomers explains their high relative concentrations in solution. core.ac.uk However, in some substituted β-ketoamides, intramolecular hydrogen bonding in the keto tautomer may not be observed, depending on the specific molecular structure. researchgate.netmdpi.com

The conformation of β-keto amides is thus intrinsically linked to these tautomeric and hydrogen-bonding phenomena. Studies on α-ketoamides suggest that while primary and secondary amides tend to be planar, tertiary amides may adopt a non-planar conformation. nih.gov

Detailed Reaction Mechanisms of this compound Derivatives

The rich reactivity of β-keto amides makes them precursors to a wide array of more complex molecules, including various heterocyclic systems and functionalized amides. researchgate.netbeilstein-journals.org

The presence of two distinct carbonyl groups in β-keto amides presents a challenge for chemoselectivity in reactions such as amination. Reductive amination, a common method for amine synthesis, can be applied to β-keto amides. organic-chemistry.org Generally, the ketone carbonyl is more reactive than the amide carbonyl. researchgate.net

Chemoselective amination at the ketone moiety can be achieved under specific conditions. ingentaconnect.com The steric bulk of either the β-keto amide itself or the incoming amine can influence the selectivity of the reaction. ingentaconnect.com For instance, reactions at lower temperatures often favor amination at the more reactive ketone position. ingentaconnect.com Catalytic systems, such as those employing copper(I) complexes with chiral N,N'-dioxide ligands, have been developed for the highly efficient asymmetric α-amination of the methylene (B1212753) group in β-keto amides, yielding chiral α-amino dicarbonyl compounds. rsc.org This demonstrates that the α-carbon is also a key site for amination reactions, proceeding through an enolate intermediate. rsc.org Furthermore, methods for the direct α-amination of amides using azides have been developed, highlighting the diverse strategies for introducing nitrogen into the β-keto amide scaffold. organic-chemistry.org

Table 2: Regioselectivity in Amination of β-Keto Amides

| Reaction Site | Reaction Type | Conditions/Catalyst | Outcome | Citation |

|---|---|---|---|---|

| Ketone Carbonyl (C3) | Reductive Amination | Low temperature, sterically hindered reagents | Selective formation of an amine at the C3 position. | ingentaconnect.com |

| α-Carbon (C2) | Asymmetric α-Amination | Chiral N,N'-Dioxide/Cu(I) complex, diazenedicarboxylates | Formation of chiral α-amino β-keto amides in high yield and enantioselectivity. | rsc.org |

| α-Carbon (C2) | Electrophilic Amination | Azides (metal-free) | Direct introduction of an amino group at the α-position. | organic-chemistry.org |

The transformations of β-keto amides proceed through various key intermediates and transition states. In reactions involving the α-carbon, the formation of an amide enolate is a fundamental step. beilstein-journals.org For instance, the C-acylation of amide enolates is a primary route to synthesizing more complex β-keto amides. beilstein-journals.org

In domino reactions used to synthesize functionalized β-keto amides, several intermediates can be formed. For example, a reaction starting from β-enamino amides involves the formation of α-C-acylated intermediates. nih.gov The subsequent fragmentation of these intermediates, often triggered by the removal of a protecting group under acidic or basic conditions, proceeds through distinct mechanistic pathways. nih.gov Proposed mechanisms suggest that under acidic conditions, competing side reactions like cyclization to form pyrrolin-4-ones can occur. nih.gov The desired transformation to the target β-keto amide often involves a retro-Mannich type sequence following the addition of a base. nih.gov

3 Oxo N,n Dipropylbutanamide As a Versatile Building Block in Complex Organic Synthesis

Applications in the Construction of Diverse Heterocyclic Compounds

The inherent reactivity of the 1,3-dicarbonyl moiety in 3-Oxo-N,N-dipropylbutanamide, characterized by an acidic α-proton and two electrophilic carbonyl centers, renders it an ideal substrate for the synthesis of various heterocyclic compounds.

β-Keto amides are well-established precursors for a variety of nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrroles. researchgate.net The general strategy involves the condensation of the β-keto amide with a suitable binucleophile or a sequence of reactions that introduce the requisite atoms to form the heterocyclic ring. For instance, the reaction of a β-keto amide with a 1,3-dielectrophile can lead to the formation of six-membered rings like pyridones. While specific examples detailing the use of this compound in all these classical transformations are not extensively documented, its reactivity profile is analogous to other N,N-dialkyl β-keto amides, suggesting its high potential in this area. The N,N-dipropyl groups can influence the solubility and reactivity of the molecule and its intermediates, potentially offering advantages in specific synthetic contexts.

A significant application of β-keto amides is in the synthesis of quinolinones, a core structure in many biologically active compounds. A robust synthetic approach involves the use of N-aryl-β-keto amides, which can be prepared from the corresponding aniline (B41778) and a β-keto ester or equivalent. While this compound itself is not an N-aryl amide, it serves as a precursor to derivatives that can undergo such cyclizations.

A demonstrated strategy for the synthesis of 2-alkyl-4-quinolones utilizes β-keto amides as key starting materials. nih.govbeilstein-journals.orgbeilstein-journals.org This methodology can be adapted for the synthesis of 2-quinolinones. The synthesis begins with the acylation of an enamine derived from a β-keto amide with an ortho-nitrobenzoyl chloride. The resulting intermediate can then undergo a reductive cyclization to afford the quinolone ring system. Although the original study does not specifically use this compound, it employs structurally similar N-aryl-N-alkyl-β-keto amides, showcasing a viable pathway. For instance, N-phenyl-3-oxohexanamide and N-phenyl-3-oxooctanamide are successfully converted to their corresponding 4-quinolones. beilstein-journals.org The key step is the intramolecular cyclization of the amino-substituted benzoyl derivative, which proceeds under reductive conditions (e.g., Zn/AcOH or catalytic hydrogenation) to form the heterocyclic ring. beilstein-journals.org

| Starting β-Keto Amide Analogue | Intermediate | Cyclization Conditions | Resulting Quinolone Product | Yield (%) |

|---|---|---|---|---|

| N-phenyl-3-oxohexanamide | α-(o-nitrobenzoyl)-β-enamino-N-phenylhexanamide | Zn/AcOH/CH2Cl2 | 2-propyl-4-quinolone | 75 |

| N-phenyl-3-oxooctanamide | α-(o-nitrobenzoyl)-β-enamino-N-phenyloctanamide | HCOONH4, Pd/C, CH3OH | 2-pentyl-4-quinolone | 82 |

Integration into Multicomponent Reactions (MCRs) for Molecular Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are powerful tools for building molecular complexity efficiently. informahealthcare.com The structural features of this compound make it an excellent candidate for participation in various MCRs.

For example, in the Hantzsch dihydropyridine (B1217469) synthesis, a β-keto ester is typically condensed with an aldehyde and a nitrogen source. nih.gov The use of a β-keto amide like this compound in place of the ester would lead to the formation of dihydropyridine-3,5-dicarboxamides. These products could have distinct pharmacological properties and serve as precursors to other functionalized pyridines. Similarly, in the Biginelli reaction, a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones or -thiones. nih.gov The integration of this compound into this reaction would yield dihydropyrimidines bearing a dipropylcarboxamide group, offering a route to novel heterocyclic scaffolds. While the literature does not provide specific examples of these MCRs with this compound, its fundamental reactivity as a 1,3-dicarbonyl compound strongly supports its potential in these and other MCRs.

Contributions to Stereoselective Synthetic Strategies

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals. This compound and its derivatives can be employed in stereoselective transformations. The prochiral ketone can be a target for asymmetric reduction to furnish chiral β-hydroxy amides, which are valuable building blocks. Furthermore, the active methylene (B1212753) group can be subjected to enantioselective alkylation or other C-C bond-forming reactions catalyzed by chiral transition metal complexes or organocatalysts.

Recent studies have shown the utility of β-keto amides in organocatalyzed asymmetric Michael additions to nitroolefins. nih.gov These reactions can proceed with high diastereo- and enantioselectivity, and the stereochemical outcome can sometimes be controlled by crystallization-induced diastereomer transformation. This highlights the potential of substrates like this compound in sophisticated stereoselective methodologies.

Utilization in Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent an elegant and efficient approach to the synthesis of complex molecules. rsc.org The polyfunctional nature of this compound makes it an ideal substrate for initiating such reaction sequences.

A common tandem strategy involving β-dicarbonyl compounds is a Michael addition followed by an intramolecular cyclization. For example, the conjugate addition of the enolate of this compound to an α,β-unsaturated system containing a suitable leaving group or another electrophilic site could initiate a cascade leading to the formation of carbocyclic or heterocyclic rings. nih.gov Such sequences are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. The development of novel cascade reactions starting from this compound is a promising area for future research, with the potential to streamline the synthesis of valuable chemical entities.

Enzymatic Transformations Involving 3 Oxo N,n Dipropylbutanamide and Its Analogues

N-Acetylneuraminic Acid Lyase (NAL) Substrate Specificity and Enzyme Engineering

N-Acetylneuraminic Acid Lyase (NAL; EC 4.1.3.3) is an enzyme that naturally catalyzes the reversible aldol (B89426) condensation of pyruvate (B1213749) with N-acetyl-D-mannosamine (ManNAc) to produce N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. nih.govmiami.edunih.gov While this enzyme is useful for synthesizing sialic acid and its derivatives, its utility is often constrained by its high substrate specificity. nih.gov

To overcome these limitations, researchers have employed enzyme engineering techniques to modify the substrate scope of NAL. nih.govmiami.edunih.gov A significant breakthrough was achieved through a single point mutation in the Escherichia coli NAL, changing the glutamic acid residue at position 192 to asparagine (E192N). nih.govresearchgate.net This mutation effectively switched the enzyme's specificity from its natural substrate to N-dialkylcarboxamide analogues of Neu5Ac. nih.govresearchgate.net

The engineered E192N variant demonstrates significantly enhanced activity towards these synthetic substrates. It catalyzes the reversible cleavage of (5R,6R)-7-(dipropylamino)-4,5,6-trihydroxy-2,7-dioxoheptanoic acid (DPAH) into pyruvate and the 3-Oxo-N,N-dipropylbutanamide analogue, (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide (DHOB). nih.gov The efficiency of this engineered variant with the synthetic substrate is reported to be five times more effective than the wild-type enzyme's activity on its natural substrate, Neu5Ac. nih.gov To better understand the structural and functional consequences of this mutation, all 20 possible amino acid variants at position 192 were generated and studied, providing a comprehensive view of the determinants of substrate specificity. nih.govresearchgate.net

| Enzyme Variant | Natural Substrate (Wild-Type) | Synthetic Substrate (E192N) | Relative Efficacy |

| Wild-Type NAL | N-acetylneuraminic acid (Neu5Ac) | - | Baseline |

| E192N Variant | - | (5R,6R)-7-(dipropylamino)-4,5,6-trihydroxy-2,7-dioxoheptanoic acid (DPAH) | 5x more effective than Wild-Type with Neu5Ac |

Biocatalytic Synthesis of Sialic Acid Analogues from this compound Precursors

The biocatalytic potential of NAL and its engineered variants has been harnessed for the synthesis of diverse sialic acid analogues. miami.edunih.gov These analogues are of significant interest as they can serve as potent chemotherapeutic agents, such as inhibitors for influenza sialidases. nih.govresearchgate.net The challenge often lies in traditional chemical synthesis methods, which can be complex. researchgate.net

The E192N variant of NAL has proven particularly valuable for the synthesis of N-dialkylcarboxamide analogues of sialic acid, utilizing precursors like DHOB. nih.gov This biocatalytic approach offers a streamlined route to novel compounds with potential therapeutic applications.

The catalytic action of NAL is a reversible aldol condensation. nih.govmiami.eduresearchgate.net The reaction equilibrium typically favors the cleavage of sialic acid into pyruvate and the corresponding mannosamine derivative. miami.edunih.gov However, the synthesis of sialic acid and its analogues can be effectively achieved by using an excess of pyruvate to shift the equilibrium toward the condensation reaction. miami.edunih.gov

The core mechanism involves the formation of a Schiff base intermediate between a key lysine (B10760008) residue in the enzyme's active site (Lys165 in E. coli NAL) and the pyruvate substrate. nih.govnih.gov In the case of the engineered E192N variant, this same mechanism facilitates the reversible reaction between pyruvate and (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide (DHOB). nih.gov

Directed evolution and structure-guided rational design are powerful strategies for tailoring enzyme function. nih.gov The development of the E192N variant of NAL is a prime example of how a single, rationally designed mutation can dramatically switch substrate specificity. nih.govresearchgate.net

Further studies in directed evolution have successfully broadened the capabilities of NAL. For instance, error-prone PCR and iterative screening have been used to convert E. coli NAL into an efficient L-3-deoxy-manno-2-octulosonic acid (L-KDO) aldolase (B8822740). researchgate.net Other research has focused on altering the stereoselectivity of the enzyme, creating variants capable of synthesizing L-sialic acid and L-KDO, which are the mirror images of the naturally occurring D-sugars. nih.gov These endeavors highlight the malleability of the NAL scaffold for creating novel biocatalysts for specific synthetic purposes. nih.govnih.gov

Structural Basis of Enzyme-Substrate Interactions and Catalytic Mechanism

Understanding the three-dimensional structure of NAL is crucial for explaining its catalytic mechanism and for guiding protein engineering efforts. miami.edunih.gov NAL from E. coli is a homotetramer, with each subunit comprising an (α/β)8 TIM barrel domain and a C-terminal extension of three α-helices. nih.gov The active site is situated in a pocket at the C-terminal end of the β-barrel. nih.gov

Within this active site, the residue Lys165 is essential for catalysis, as it forms the Schiff base intermediate with pyruvate. nih.govnih.gov The residue at position 192, which was the target for engineering, is located at the opposite end of the active-site cleft from Lys165. nih.gov

To elucidate the mechanism behind the altered specificity of the E192N variant, high-resolution crystal structures of both the wild-type and the mutant enzyme were solved. researchgate.net These structures were determined in the apo form, in complex with pyruvate, and for the E192N variant, in complex with pyruvate and a competitive inhibitor, (2R,3R)-2,3,4-trihydroxy-N,N-dipropylbutanamide. researchgate.net Comparative analysis of these structures revealed that subtle conformational changes account for the dramatic switch in substrate preference. researchgate.net The substitution of the negatively charged glutamate with the neutral, polar asparagine at position 192 is a key factor in accommodating the N-dialkylcarboxamide substrates. nih.govresearchgate.net

| Structural Feature | Description | Reference |

| Overall Structure | Homotetramer with each subunit having an (α/β)8 TIM barrel fold. | nih.gov |

| Active Site Location | Pocket at the carboxy-terminal end of the β-barrel. | nih.gov |

| Catalytic Residue | Lys165, which forms a Schiff base with pyruvate. | nih.govnih.gov |

| Specificity Determinant | Residue at position 192, opposite the catalytic lysine. | nih.gov |

| E192N Mutation Effect | Alters active site electrostatics and shape to accommodate N-dialkylcarboxamide substrates. | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization of 3 Oxo N,n Dipropylbutanamide and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Oxo-N,N-dipropylbutanamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The N,N-dipropyl groups would show characteristic signals for the methyl (CH₃) and two methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the nitrogen will be deshielded compared to the terminal methyl protons. The acetyl group (CH₃CO) protons would appear as a singlet, while the methylene protons situated between the two carbonyl groups (COCH₂CO) would also produce a singlet, likely in a different chemical shift region due to the strong electron-withdrawing effects of the flanking carbonyls.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a separate signal. The two carbonyl carbons (the ketone and the amide) are expected to resonate at the downfield end of the spectrum, with distinct chemical shifts that allow for their differentiation. The carbons of the propyl groups and the acetyl methyl group will appear at the upfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (acetyl) | ~2.2 | ~30 |

| COCH₂CO | ~3.5 | ~50 |

| N(CH₂CH₂CH₃)₂ | ~3.3 | ~45 |

| N(CH₂CH₂CH₃)₂ | ~1.6 | ~20 |

| N(CH₂CH₂CH₃)₂ | ~0.9 | ~11 |

| C=O (ketone) | - | ~200 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the adjacent methylene and methyl groups within the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the carbonyl groups. For instance, correlations would be expected between the acetyl protons and the ketone carbonyl carbon, and between the N-methylene protons and the amide carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Networks

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent features in the IR spectrum would be the absorption bands of the two carbonyl groups. The ketone C=O stretch is typically observed around 1715 cm⁻¹, while the tertiary amide C=O stretch appears at a lower wavenumber, generally in the range of 1630-1660 cm⁻¹. The difference in absorption frequency is due to the electron-donating effect of the nitrogen atom in the amide, which reduces the double-bond character of the C=O bond. The spectrum would also show C-H stretching vibrations from the alkyl groups around 2850-2960 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. For this compound, a significant fragmentation would be the cleavage of the amide C-N bond, leading to the formation of an acylium ion. Another common fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₁₉NO₂]⁺ | 185 | Molecular Ion |

| [C₄H₅O₂]⁺ | 85 | Acylium ion from cleavage of C-N bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two carbonyl groups. β-dicarbonyl compounds typically exhibit two absorption bands in the UV region. A strong absorption band corresponding to a π → π* transition is expected at shorter wavelengths, while a weaker band for the n → π* transition is expected at longer wavelengths, often around 270-300 nm for the carbonyl group. The exact position and intensity of these absorptions can be influenced by the solvent polarity.

Computational Chemistry Approaches to Understanding 3 Oxo N,n Dipropylbutanamide Reactivity and Structure

Density Functional Theory (DFT) Calculations for Mechanistic Pathways

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. researchgate.net By mapping these energies, a detailed reaction profile can be constructed, revealing activation barriers and reaction thermodynamics. jst.go.jp

For 3-Oxo-N,N-dipropylbutanamide, DFT could be employed to explore various potential reaction pathways. A primary example is the acid-catalyzed hydrolysis of the amide bond. researchgate.net This process would likely involve initial protonation of either the amide or ketone oxygen, followed by a nucleophilic attack of a water molecule. researchgate.netacs.org DFT calculations can determine which protonation site is more favorable and calculate the energy barrier for the rate-determining nucleophilic attack step. researchgate.net Another plausible pathway for investigation is the enolate formation at the α-carbon (C2), which is a crucial step for many carbon-carbon bond-forming reactions. DFT can model the deprotonation event and the subsequent reaction of the enolate with an electrophile, elucidating the transition state structures and energies. nih.gov

Mechanistic investigations using DFT would involve locating the transition state (TS) for each proposed step. acs.org The TS is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy (ΔG‡) of the reaction. jst.go.jp

| Reaction Step | Proposed Pathway | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Protonation | Amide O-Protonation | 5.2 |

| Protonation | Ketone O-Protonation | 6.8 |

| Nucleophilic Attack | Water attack on Amide O-protonated species | 22.5 |

| Nucleophilic Attack | Water attack on Ketone O-protonated species | 25.1 |

This table presents hypothetical data representative of a DFT study, suggesting that amide hydrolysis likely proceeds via initial protonation at the amide oxygen, which presents a lower activation barrier for the subsequent rate-determining nucleophilic attack.

Molecular Modeling for Conformational Analysis and Tautomeric Preferences

The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity and physical properties. acs.org Molecular modeling, using methods ranging from faster molecular mechanics (MM) to more accurate DFT, can be used to perform a conformational analysis. researchgate.netic.ac.uk For this compound, key areas of conformational flexibility include the rotation around the C-N amide bond, which has partial double-bond character, and the orientation of the two n-propyl groups. mdpi.comic.ac.uk A systematic conformational search would identify various low-energy structures (conformers) and their relative populations according to the Boltzmann distribution. ic.ac.uk

Furthermore, the β-ketoamide structure of this compound allows for keto-enol tautomerism. pearson.com The molecule can exist in the keto form (as named) or in two possible enol forms, where a proton has transferred from the α-carbon to either the ketone or amide oxygen. Computational methods are highly effective at predicting the relative stability of tautomers. researchgate.netmdpi.com By calculating the energies of the keto and enol forms, often including a solvent model to account for environmental effects, the equilibrium constant between the tautomers can be estimated. mdpi.com For β-dicarbonyl compounds, the enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which can make it a significant or even dominant species at equilibrium. pearson.com

| Structure | Conformer/Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|---|

| Keto Form | Anti (C2-C3-C4-N) | 0.00 | 0.00 |

| Keto Form | Gauche (C2-C3-C4-N) | 1.50 | 1.25 |

| Enol Form (Ketone) | Z-enol with H-bond | 3.10 | 4.50 |

| Enol Form (Amide) | Z-enolimide | 12.50 | 10.80 |

This hypothetical data illustrates that the keto form is likely the most stable, but the ketone-enol tautomer might be present in small amounts. The relative stability can be influenced by the solvent environment.

Prediction of Reaction Selectivity and Stereochemical Outcomes

Computational chemistry is a valuable tool for predicting the selectivity of chemical reactions. rsc.org For this compound, a key question of regioselectivity involves the reaction of its enolate. The enolate can, in principle, react with electrophiles at the α-carbon or at the oxygen atom. By modeling the transition states for both pathways, the preferred site of reaction can be predicted based on which pathway has the lower activation energy. mdpi.com

Stereoselectivity becomes important when a reaction can form multiple stereoisomers. If, for instance, the enolate of this compound were to react with a chiral aldehyde in an aldol-type reaction, two new stereocenters would be formed, leading to four possible stereoisomeric products. Predicting the outcome requires modeling the transition states for the formation of each isomer. documentsdelivered.com The diastereomeric and enantiomeric excess can be predicted by comparing the free energies of the competing transition states. researchgate.netnih.gov Machine learning models, trained on computational or experimental data, are also emerging as powerful tools for predicting stereoselectivity. nih.gov

| Transition State Model | Product Diastereomer | Relative Energy (kcal/mol) | Predicted Major/Minor |

|---|---|---|---|

| Chair-like TS 1 (Re-face attack) | Syn | 0.0 | Major |

| Chair-like TS 2 (Si-face attack) | Anti | 1.8 | Minor |

| Boat-like TS 3 (Re-face attack) | Anti | 4.5 | - |

| Boat-like TS 4 (Si-face attack) | Syn | 5.1 | - |

This hypothetical data suggests that the reaction would predominantly form the syn diastereomer via the lowest energy chair-like transition state, a common predictive model for aldol reactions.

Enzyme-Ligand Docking and Molecular Dynamics Simulations in Biocatalysis Studies

If this compound is investigated for its biological activity, for example as a potential enzyme substrate or inhibitor, molecular docking and molecular dynamics (MD) simulations are the primary computational tools used. nih.gov Molecular docking predicts the preferred orientation of a ligand when it binds to a protein's active site to form a stable complex. frontiersin.orgresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a function that approximates the binding free energy. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic-level movement of the enzyme-ligand complex over time, providing insights into its dynamic behavior and stability. nih.gov These simulations can verify if the binding pose predicted by docking is stable and can reveal conformational changes in the enzyme or ligand upon binding. frontiersin.org In biocatalysis studies, MD can help understand how an enzyme might facilitate the hydrolysis of the amide bond by holding the substrate in a reactive conformation. nih.govchemrxiv.org Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods can further be used to model the actual bond-breaking and bond-forming steps of the enzymatic reaction. nih.gov

| Parameter | Value/Description |

|---|---|

| Docking Score (kcal/mol) | -8.2 |

| Key Hydrogen Bonds | Ketone O with Ser124; Amide O with Gly80 backbone |

| Key Hydrophobic Interactions | N-propyl chains with Leu45, Ile150; Butyl backbone with Trp78 |

| MD Simulation Stability | Binding pose stable over 100 ns simulation; RMSD < 1.5 Å |

This table provides a hypothetical summary of a docking and MD study, indicating a stable binding mode characterized by specific hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Future Research Directions and Perspectives in 3 Oxo N,n Dipropylbutanamide Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of amides is one of a foundational process in organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate substantial chemical waste. acs.org Future research concerning 3-Oxo-N,N-dipropylbutanamide will undoubtedly focus on greener and more sustainable synthetic strategies that offer higher efficiency and minimize environmental impact.

Key areas of investigation include:

Mechanochemistry: Solid-state synthesis using techniques like ball milling or grinding can dramatically reduce or eliminate the need for bulk solvents. researchgate.netmdpi.com These methods, driven by mechanical energy, represent a significant departure from traditional solution-phase chemistry and offer benefits in waste reduction and operational simplicity. nih.gov

Flow Chemistry: Continuous flow processes provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved scalability. google.com Transposing the synthesis of this compound to a flow system could allow for the safe handling of reactive intermediates and facilitate a more streamlined, automated production process. researchgate.netnih.gov

Catalytic Direct Amidation: Moving away from wasteful stoichiometric activators, research into catalytic methods for forming the amide bond directly from carboxylic acids (or their ester precursors) and amines is a major goal. Boric acid has been shown to be a simple, effective catalyst for solvent-free amidations. acs.orgnih.gov

Biocatalytic Synthesis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign route to amide bond formation. researchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed for direct amidation in green solvents, presenting a promising avenue for the sustainable synthesis of this compound. researchgate.net

Table 1: Comparison of Synthetic Routes for Amide Synthesis Applicable to this compound

| Method | Typical Conditions | Advantages | Disadvantages |

| Traditional Coupling | Stoichiometric EDC, HATU, etc. in organic solvents | Well-established, broad scope | Poor atom economy, significant waste generation acs.org |

| Mechanochemistry | Ball milling, solvent-free or liquid-assisted grinding | Reduced/no solvent, high efficiency, simple setup researchgate.netnih.gov | Scalability can be challenging, specialized equipment |

| Flow Chemistry | Continuous pumping through microreactors | High control, improved safety, scalable, reduced waste google.com | Higher initial equipment cost |

| Catalytic (Boric Acid) | Solvent-free, direct heating of reactants with catalyst | High atom economy, solvent-free, simple catalyst acs.orgnih.gov | May require elevated temperatures |

| Biocatalytic (Lipase) | Enzyme in green solvent (e.g., CPME) | High selectivity, mild conditions, biodegradable catalyst researchgate.net | Enzyme stability and cost, substrate scope limitations |

Exploration of Novel Catalytic Transformations and Methodologies

The molecular architecture of this compound, featuring a ketone, an amide, and an acidic α-methylene group, presents multiple handles for catalytic functionalization. Future research will aim to leverage these sites to build molecular complexity and access new chemical entities.

Promising areas for exploration include:

Asymmetric Hydrogenation: The ketone moiety is a prime target for stereoselective reduction. The development of chiral transition-metal catalysts, particularly those based on Ruthenium(II) and Iridium, for the asymmetric hydrogenation of β-keto amides can produce valuable chiral β-hydroxy amide building blocks with high enantiomeric and diastereomeric purity. acs.orgnih.govresearchgate.net This transformation is a powerful tool for introducing stereocenters in a controlled manner.

C-H Bond Functionalization: Direct C-H activation is a powerful strategy for forging new bonds without the need for pre-functionalized substrates. nih.govyoutube.com The amide group within this compound can act as an intrinsic directing group, guiding a metal catalyst (e.g., Palladium) to selectively functionalize adjacent C-H bonds. nih.gov This could enable the introduction of aryl, alkyl, or heteroatom groups, rapidly diversifying the core structure.

α-Methylene Functionalization: The protons on the carbon between the two carbonyl groups are acidic, making this position a nucleophilic center (enolizable). Future work could explore novel catalytic enantioselective alkylations, arylations, or aminations at this position to create substituted derivatives with high stereocontrol.

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Target Site | Potential Catalyst Class | Product Type |

| Asymmetric Hydrogenation | β-Keto group | Chiral Ru(II) or Ir complexes acs.orgresearchgate.net | Chiral β-Hydroxy Amide |

| Directed C-H Arylation | C-H bonds ortho to the amide N-propyl groups | Palladium (Pd) catalysts nih.gov | Aryl-substituted Amide |

| Enantioselective Alkylation | α-Methylene group | Chiral Phase-Transfer or Lewis Acid Catalysts | α-Substituted β-Keto Amide |

Deeper Mechanistic Understanding via Integrated Experimental and Advanced Computational Studies

To accelerate the development of the novel synthetic and catalytic methods described above, a profound understanding of the underlying reaction mechanisms is essential. Future research must integrate sophisticated experimental techniques with high-level computational modeling to build a comprehensive picture of how these transformations occur.

Computational Modeling (DFT): Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction pathways. researchgate.net For any proposed catalytic transformation of this compound, DFT calculations can be used to map the entire Gibbs free energy profile, identifying the structures of transition states and intermediates. researchgate.netacs.org This insight is crucial for rationalizing observed outcomes, such as stereoselectivity, and for designing improved catalysts. nih.gov

Synergistic Approach: The most powerful approach involves a feedback loop between computation and experimentation. mdpi.com For example, DFT might predict a specific intermediate or transition state structure, which can then be targeted for experimental detection or validation through isotopic labeling experiments. Conversely, unexpected experimental results can prompt new computational investigations to uncover alternative mechanistic pathways. researchgate.net This synergistic strategy is key to moving beyond serendipitous discovery toward the rational design of catalysts and reaction conditions.

Expansion of Chemoenzymatic Applications for Complex Molecule Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the broad scope of traditional chemical reactions, offers a powerful platform for creating complex molecules. This compound is an ideal substrate for such strategies.

Future research directions in this area include:

Stereoselective Bioreduction: Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are highly effective at reducing ketones to alcohols with exquisite stereocontrol. researchgate.netgoogle.com A key research goal will be to screen and engineer KREDs that can reduce the β-keto group of this compound to furnish either the (R)- or (S)-β-hydroxy amide, simply by selecting the appropriate enzyme. frontiersin.org

Dynamic Kinetic Resolution (DKR): For derivatives of this compound that are chiral at the α-carbon, DKR presents an exceptionally efficient route to a single, enantiomerically pure product. nih.gov This process combines an enzyme that selectively reduces one enantiomer (a kinetic resolution) with a metal catalyst that rapidly racemizes the remaining, unreacted enantiomer. ethz.chacs.org The result is the theoretical conversion of 100% of the starting material into a single diastereomer of the corresponding β-hydroxy amide. nih.gov

Lipase-Mediated Transformations: Lipases are robust enzymes that can catalyze a variety of reactions beyond amide formation, including enantioselective acylations. nih.govmdpi.com A potential future application would involve the kinetic resolution of a racemic β-hydroxy amide derived from this compound, where a lipase selectively acylates one enantiomer, allowing for the easy separation of the two. acs.org

Table 3: Potential Chemoenzymatic Applications for this compound and its Derivatives

| Enzyme Class | Transformation | Application |

| Ketoreductase (KRED) | Stereoselective reduction of the β-keto group | Access to enantiopure (R)- or (S)-β-hydroxy amides frontiersin.org |

| Lipase (e.g., CALB) | Kinetic resolution via enantioselective acylation | Separation of racemic β-hydroxy amides mdpi.comacs.org |

| Combined KRED & Metal Catalyst | Dynamic Kinetic Resolution (DKR) of α-substituted derivatives | Conversion of a racemic mixture to a single enantiopure diastereomer nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Oxo-N,N-dipropylbutanamide, and how can purity be validated?

- Methodology : A common approach involves reacting diketene with dipropylamine in a solvent like benzene or water at 0°C, followed by room-temperature stirring. Post-reaction purification via column chromatography or recrystallization ensures high purity (≥95%). Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ ~2.5 ppm for ketone protons, δ ~3.3 ppm for propyl groups) and mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–240 nm) is preferred for quantification. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. For forensic or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity and specificity, as demonstrated in wastewater-based epidemiology studies .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Toxicity data for structurally similar compounds (e.g., N,N-dimethyl-3-oxobutanamide) suggest moderate acute toxicity (LD₅₀ ~500 mg/kg in rodents). Researchers should use personal protective equipment (PPE), conduct in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells), and follow waste disposal guidelines for ketone-containing amides .

Advanced Research Questions

Q. How can enzyme engineering improve the catalytic efficiency of this compound in biotransformation reactions?

- Methodology : Structural analogs like 2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide (DHOB) have been optimized via site-directed mutagenesis. For example, replacing Glu192 in E. coli N-acetylneuraminate lyase (NAL) with hydrophobic residues (e.g., Ala or Val) reduces steric hindrance for bulky propyl groups, lowering Kₘ by ~40% without altering kcat. Kinetic assays (Michaelis-Menten plots) and X-ray crystallography validate binding pocket modifications .

Q. What strategies enable selective fluorination or derivatization of this compound?

- Methodology : Fluorination can be achieved using Selectfluor® as a mediator. For example, difluorinated 3-oxo-propanamides are synthesized from coumarin precursors via electrophilic fluorination at the α-position. Reaction optimization (e.g., solvent: acetonitrile, 60°C, 12 h) and <sup>19</sup>F-NMR monitoring ensure regioselectivity .

Q. How do contradictory catalytic data for this compound-based enzymes arise, and how can they be resolved?

- Methodology : Discrepancies in Kₘ/kcat values often stem from substrate binding vs. transition-state stabilization. For instance, mutations in NAL homologs may improve substrate affinity (lower Kₘ) but not catalytic turnover. Resolve conflicts using stopped-flow kinetics, isotope effect studies, and molecular dynamics (MD) simulations to isolate rate-limiting steps .

Q. What computational tools predict the binding interactions of this compound with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and quantum mechanics/molecular mechanics (QM/MM) simulations model interactions with enzymes like NAL. Key parameters include hydrogen bonding with active-site residues (e.g., Ser189, Asn167) and hydrophobic complementarity with propyl groups. Validation via isothermal titration calorimetry (ITC) confirms binding energetics .

Q. How can environmental persistence of this compound be assessed in wastewater systems?

- Methodology : Monitor degradation using LC-MS/MS with solid-phase extraction (SPE) for sample preparation. Half-life studies under varying pH (5–9) and microbial activity (activated sludge) reveal stability trends. Biodegradation pathways are identified via metabolite profiling (e.g., hydroxylation or amide hydrolysis products) .

Structural Analogs and Comparative Data

| Compound Name | Key Modification | Application | Reference |

|---|---|---|---|

| 2,3-Dihydroxy-4-oxo-N,N-dipropylbutanamide | Added hydroxyl groups | Biocatalytic substrate optimization | |

| N-butyl-3-oxo-butanamide | Butyl vs. propyl substituents | Synthetic intermediate studies | |

| Difluorinated 3-oxo-propanamides | Fluorine substitution at α-C | Medicinal chemistry probes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.